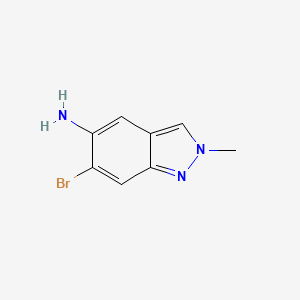

6-bromo-2-methyl-2H-indazol-5-amine

Description

Significance of the Indazole Heterocyclic System in Chemical Biology

The indazole heterocyclic system holds a prominent position in chemical biology due to its versatile biological activities. nih.gov Indazole derivatives have been shown to exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govjmchemsci.com This wide range of activities has made the indazole scaffold a focal point for drug discovery and development. The ability of the indazole nucleus to interact with various biological targets, such as enzymes and receptors, underpins its therapeutic potential. For instance, the nitrogen atoms within the pyrazole (B372694) ring can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological macromolecules.

Overview of 2H-Indazole Derivatives in Medicinal Chemistry

While the 1H-indazole tautomer is more prevalent, 2H-indazole derivatives have carved out their own significant niche in medicinal chemistry. jmchemsci.comrsc.org These compounds are key components in a number of clinically important drugs, particularly in the realm of oncology. rsc.org The substitution pattern on the 2H-indazole ring can be readily modified, allowing for the fine-tuning of a compound's pharmacological profile. This has led to the development of potent and selective inhibitors of various protein kinases, which are crucial targets in cancer therapy. rsc.orggoogle.com The synthesis of 2H-indazole derivatives is an active area of research, with various methods being developed to create diverse libraries of these compounds for biological screening. mdpi.com

Structural Context of 6-bromo-2-methyl-2H-indazol-5-amine within Indazole Chemistry

Within the broad family of indazoles, this compound stands out as a key synthetic intermediate. Its structure features a 2H-indazole core with a methyl group at the 2-position, a bromine atom at the 6-position, and an amine group at the 5-position. This specific arrangement of functional groups makes it a valuable building block for the synthesis of more complex molecules, particularly kinase inhibitors. google.comsigmaaldrich.comsigmaaldrich.cn The bromine atom provides a reactive handle for cross-coupling reactions, allowing for the introduction of various aryl or heterocyclic groups, while the amine group can be functionalized to further elaborate the molecular structure.

| Property | Value |

| CAS Number | 1890002-53-5 |

| Molecular Formula | C8H8BrN3 |

| Molecular Weight | 226.08 g/mol |

Detailed Research Findings

The primary utility of this compound in published research lies in its role as a precursor for the synthesis of targeted therapeutic agents. For example, it can be a starting material in the creation of potent inhibitors of enzymes like phosphoinositide 3-kinase δ (PI3Kδ), a target for certain respiratory diseases. The bromo and amino functionalities allow for sequential chemical modifications, enabling the construction of intricate molecular architectures designed to fit into the active sites of specific enzymes.

The synthesis of derivatives from this compound often involves standard organic reactions. The bromine atom can participate in substitution reactions, while the amine group can undergo acylation, alkylation, or be converted into other functional groups. These transformations are crucial for building the complex structures of modern kinase inhibitors. google.com

| Reaction Type | Functional Group | Potential Products |

| Substitution | Bromine | Arylated or heteroarylated indazoles |

| Acylation | Amine | Amide derivatives |

| Alkylation | Amine | Substituted amine derivatives |

While extensive biological data on this compound itself is not the primary focus of available research, its importance is underscored by its inclusion in patents for the synthesis of kinase inhibitors. google.com This highlights its value to the pharmaceutical industry as a key component in the development of new cancer therapies and other treatments. The structural features of this compound provide a versatile platform for the generation of diverse chemical libraries, which are essential for identifying new lead compounds in drug discovery.

Structure

3D Structure

Properties

Molecular Formula |

C8H8BrN3 |

|---|---|

Molecular Weight |

226.07 g/mol |

IUPAC Name |

6-bromo-2-methylindazol-5-amine |

InChI |

InChI=1S/C8H8BrN3/c1-12-4-5-2-7(10)6(9)3-8(5)11-12/h2-4H,10H2,1H3 |

InChI Key |

UDHOHGGNIRXGMS-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C2C=C(C(=CC2=N1)Br)N |

Origin of Product |

United States |

Synthetic Methodologies for Indazole Derivatives

General Strategies for Indazole Core Construction

The construction of the bicyclic indazole system can be achieved through a variety of synthetic disconnections, leading to a range of strategic approaches. These methods often involve the formation of the crucial N-N bond or the cyclization of appropriately substituted benzene (B151609) precursors.

Transition Metal-Catalyzed Cyclization Approaches

Transition metal catalysis has emerged as a powerful tool for the synthesis of functionalized indazoles, offering high efficiency, regioselectivity, and functional group tolerance. nih.gov These methods often proceed via C-H bond activation and subsequent annulation.

Rhodium(III)-catalyzed reactions have been extensively explored for indazole synthesis. For instance, a formal [4+1] annulation of azobenzenes and aldehydes, catalyzed by rhodium(III), provides access to N-aryl-2H-indazoles. nih.gov This process involves the ortho C-H activation of the azobenzene (B91143) directed by the azo group, followed by addition to the aldehyde, cyclization, and aromatization. nih.gov Similarly, rhodium(III)/copper(II)-catalyzed sequential C-H bond activation and intramolecular cascade annulation of benzimidates and nitrosobenzenes affords 1H-indazoles. nih.gov A proposed mechanism for this transformation involves the formation of a rhodacycle intermediate. researchgate.net

Cobalt catalysis has also been successfully employed. Air-stable cationic Co(III) catalysts can facilitate the one-step synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes through a C-H bond functionalization/addition/cyclization cascade. nih.govacs.org This method is cost-effective and operationally straightforward. nih.gov

Copper-mediated cyclization represents another important strategy. For example, the intramolecular Ullmann-type reaction of a hydrazone derived from 2-bromobenzaldehyde (B122850) can yield a 1H-indazole. thieme-connect.com Copper(II) salts can also promote the oxidative cyclization of o-alkynyl aryltriazenes to furnish 2H-indazoles. pkusz.edu.cn

The table below summarizes representative examples of transition metal-catalyzed indazole syntheses.

| Catalyst System | Starting Materials | Product Type | Yield | Reference |

| [Cp*RhCl₂]₂/AgSbF₆ | Azobenzene, Aldehyde | N-Aryl-2H-indazole | High | nih.gov |

| Rh(III)/Cu(II) | Benzimidate, Nitrosobenzene | 1H-Indazole | Moderate to High | nih.gov |

| Cationic Co(III) | Azobenzene, Aldehyde | N-Aryl-2H-indazole | Good to Excellent | nih.govacs.org |

| Cu(OAc)₂ | o-Alkynyl aryltriazene | 2H-Indazole | - | pkusz.edu.cn |

| Pd(dppf)Cl₂ | 1-Bromo-3,5-dimethoxybenzene, Vinylboronic acid pinacol (B44631) ester | Styryl intermediate for indazole synthesis | - | rsc.org |

Cycloaddition Reactions in Indazole Synthesis

Cycloaddition reactions, particularly [3+2] dipolar cycloadditions, provide a direct and efficient route to the indazole core. researchgate.net This approach typically involves the reaction of a three-atom component (1,3-dipole) with a two-atom component (dipolarophile).

A prominent example is the reaction of arynes with diazo compounds. Arynes, generated in situ from precursors like o-(trimethylsilyl)aryl triflates, react with various diazo compounds to yield a wide range of substituted indazoles. researchgate.netorganic-chemistry.org The reaction conditions are generally mild, and the method exhibits good functional group tolerance. researchgate.net

Sydnones, which are stable cyclic 1,3-dipoles, also undergo [3+2] cycloaddition with arynes to produce 2H-indazoles with high efficiency and selectivity. nih.govacs.orgnih.gov This reaction proceeds under mild conditions and avoids the formation of the isomeric 1H-indazoles. nih.govnih.gov The initial cycloadduct undergoes a retro-[4+2] cycloaddition to extrude carbon dioxide and form the aromatic 2H-indazole. nih.gov

The following table presents examples of cycloaddition reactions for indazole synthesis.

| 1,3-Dipole | Dipolarophile | Product Type | Yield | Reference |

| Diazo compound | Aryne | 1H- or 2H-Indazole | Good to Excellent | researchgate.netorganic-chemistry.org |

| Sydnone | Aryne | 2H-Indazole | Good to Excellent | nih.govacs.orgnih.gov |

| α-Substituted α-diazomethylphosphonate | Aryne | 3-Alkyl/aryl-1H-indazole | - | organic-chemistry.org |

Diazotization-Mediated Annulation Routes

Diazotization of ortho-aminoaryl compounds followed by intramolecular cyclization is a classical and effective method for indazole synthesis. This strategy often involves the in situ formation of a diazonium salt which then undergoes cyclization to form the pyrazole (B372694) ring.

A highly efficient synthesis of 1H-indazole-3-carboxylic acid derivatives has been reported through the direct conversion of ortho-aminobenzacetamides and ortho-aminobenzacetates using diazotization reagents. sioc-journal.cn This method is characterized by its operational simplicity, mild reaction conditions, and rapid reaction rates, offering a concise route to these valuable derivatives. sioc-journal.cn Preliminary mechanistic studies suggest that a diazonium salt is a key intermediate in this transformation. sioc-journal.cn

Reductive Cyclization Protocols

Reductive cyclization of ortho-nitro-substituted precursors is a widely used and reliable strategy for the synthesis of indazoles. This approach involves the reduction of the nitro group to a nitroso or amino group, which then participates in a cyclization reaction to form the N-N bond.

The Cadogan reaction, which is the reductive cyclization of o-nitroimines mediated by a phosphite, is a classic example. acs.org More recent modifications of this method utilize tri-n-butylphosphine under milder conditions, allowing for a one-pot condensation of o-nitrobenzaldehydes with anilines or aliphatic amines followed by reductive cyclization to afford 2H-indazoles. acs.org

Another approach involves the reductive cyclization of o-nitro-ketoximes. researchgate.net This method provides access to 1H-indazoles and has been shown to be effective for the synthesis of various substituted derivatives. researchgate.net

Organophosphorus-Mediated N-N Bond Formation

Organophosphorus reagents can facilitate the formation of the N-N bond in indazole synthesis through reductive cyclization pathways. These methods often start from readily available nitro-substituted precursors.

A convenient strategy for the synthesis of 3-amino-2H-indazoles involves the organophosphorus-mediated reductive cyclization of substituted benzamidines, which are themselves derived from 2-nitrobenzonitriles. rsc.orgnih.gov This two-step sequence provides good to excellent yields of the desired products. rsc.org

Similarly, a one-pot, two-step approach has been developed for the synthesis of 2H-indazoles from 2-nitrobenzaldehydes and primary amines. nih.govmdpi.com This domino imine condensation/reductive cyclization is mediated by an organophosphorus reagent, often generated in situ from a phospholene oxide and a silane (B1218182) reductant. nih.govmdpi.com

C-H Functionalization Strategies in Indazole Synthesis

Direct C-H functionalization of pre-existing indazole cores is a powerful strategy for the late-stage introduction of molecular complexity, avoiding the need for de novo synthesis. rsc.org However, C-H functionalization can also be a key step in the initial construction of the indazole ring itself. nih.gov

As discussed in the section on transition metal-catalyzed approaches, C-H activation is often the initiating step in many cyclization reactions that form the indazole scaffold. nih.gov For example, rhodium(III)-catalyzed C-H activation of azobenzenes is a pivotal step in their annulation with aldehydes to form 2H-indazoles. nih.gov These strategies are highly atom-economical and allow for the direct use of simple, unfunctionalized starting materials. nih.gov

Palladium-catalyzed C-H functionalization of 2H-indazoles at the C3-position has also been reported, demonstrating the utility of this approach for further diversification of the indazole core. acs.org

Targeted Synthesis of 2H-Indazole Isomers and Regioisomers

The selective synthesis of 2H-indazole isomers over their more thermodynamically stable 1H counterparts is a key challenge. researchgate.net Generally, the formation of N-2 substituted indazoles is favored under kinetic control, while N-1 substituted products are thermodynamically controlled. Several methods have been developed to achieve regioselective synthesis of 2H-indazoles.

One common approach involves the N-alkylation of a pre-existing indazole ring. The choice of alkylating agent and reaction conditions can significantly influence the regioselectivity. For instance, the use of Meerwein salts, such as trimethyloxonium (B1219515) tetrafluoroborate, has been shown to favor N-2 methylation. organic-chemistry.org Another efficient method for regioselective N-2 alkylation utilizes methyl 2,2,2-trichloroacetimidate in the presence of a catalytic amount of trifluoromethanesulfonic acid.

Palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines provides a route to various 2-aryl-2H-indazoles, tolerating a wide range of substituents. acs.org Additionally, a one-pot synthesis of 2H-indazoles can be achieved through the reductive cyclization of ortho-imino-nitrobenzene substrates. nih.gov

A plausible synthetic route to 6-bromo-2-methyl-2H-indazol-5-amine could involve the N-methylation of a suitable precursor like 6-bromo-5-nitro-1H-indazole. Based on established methods, regioselective methylation at the N-2 position could be achieved using an appropriate methylating agent under kinetic control. Subsequent reduction of the nitro group at the C-5 position would then yield the desired this compound.

Synthetic Approaches to Halogenated (e.g., Bromo) Indazole Derivatives

Halogenated indazoles are crucial intermediates in organic synthesis, serving as versatile handles for further functionalization, particularly in cross-coupling reactions. The direct bromination of the indazole ring can be achieved using various brominating agents. For example, the reaction of 6-bromo-1H-indazole with iodine and potassium hydroxide (B78521) in DMF can lead to the formation of 6-bromo-3-iodo-1H-indazole, demonstrating the reactivity of the C-3 position. rsc.org

The regioselectivity of halogenation is influenced by the substituents already present on the indazole ring. For instance, the bromination of 4-substituted 1H-indazoles with N-bromosuccinimide (NBS) has been shown to occur selectively at the C-7 position. nih.gov

Synthetic Pathways for Amino-Substituted Indazole Derivatives

Amino-substituted indazoles are key building blocks in the synthesis of biologically active compounds. rsc.org A common strategy for their synthesis involves the reduction of a corresponding nitro-indazole derivative. This transformation is typically achieved using standard reducing agents such as tin(II) chloride, hydrogen gas with a palladium catalyst, or iron in the presence of an acid.

Another approach is the direct amination of a halogenated indazole. For example, palladium-catalyzed amination reactions can be employed to introduce an amino group at a specific position on the indazole ring. fishersci.co.uk The synthesis of 3-aminoindazoles can be accomplished through the condensation of 2-fluorobenzonitriles with hydrazine. rsc.org

Derivatization Strategies for the this compound Scaffold

The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of a diverse library of derivatives for various applications.

The primary amine group at the C-5 position is a versatile functional handle for a variety of chemical transformations. Standard reactions for arylamines can be applied to modify this position. These include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination or other alkylation methods.

Formation of Schiff bases: Condensation with aldehydes or ketones.

These modifications can significantly alter the electronic and steric properties of the molecule, influencing its biological activity and physical characteristics. The synthesis of various amino- and hydroxy-indazoles and their derived sulfonic acids has been reported, highlighting the reactivity of the amino group. mdpi.com

The bromine atom at the C-6 position is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, providing a powerful tool for introducing a wide range of substituents. The Suzuki-Miyaura cross-coupling reaction is a particularly effective method for this purpose. rsc.org

In this reaction, the this compound can be coupled with various organoboronic acids or esters in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This allows for the introduction of aryl, heteroaryl, and vinyl groups at the C-6 position. Studies have shown that bromoindazoles are suitable substrates for Suzuki cross-coupling reactions with various boronic acids, leading to the formation of novel indazole derivatives in good yields. nih.gov The choice of palladium catalyst and reaction conditions can be optimized to achieve high efficiency. nih.gov

| Catalyst System | Coupling Partner | Product Type | Reference |

| Pd(dppf)Cl₂ / K₂CO₃ | Arylboronic acid | 6-Aryl-2-methyl-2H-indazol-5-amine | nih.gov |

| Pd(PPh₃)₄ / Cs₂CO₃ | Heteroarylboronic acid | 6-Heteroaryl-2-methyl-2H-indazol-5-amine | nih.gov |

This table presents potential Suzuki-Miyaura cross-coupling reactions based on literature for similar bromoindazole scaffolds.

Modifying the N-2 methyl group is generally more challenging due to the stability of the N-alkyl bond. However, recent advancements have demonstrated the feasibility of N-demethylation. A photochemical strategy has been developed that enables the efficient N-demethylation of N-methyl amines on the indazole scaffold through UV-induced nitroso intermediates. This method provides an environmentally benign route to access the corresponding N-H indazole, which can then be re-alkylated with different groups if desired.

While direct modification of the methyl group itself is less common, the ability to remove and replace it opens up possibilities for introducing other alkyl or functionalized alkyl groups at the N-2 position, further diversifying the chemical space around the this compound core.

Research Applications and Future Directions

Role of 6-Bromo-2-methyl-2H-indazol-5-amine as a Synthetic Intermediate and Building Block

This compound serves as a crucial intermediate in the synthesis of a variety of heterocyclic compounds. Its structure, featuring a reactive amine group and a bromine atom, allows for diverse chemical modifications. This makes it a versatile building block for constructing larger, more complex molecular architectures, particularly those of interest in medicinal chemistry. For instance, the indazole core is a recognized pharmacophore, and this specific compound provides a scaffold that can be readily functionalized to explore structure-activity relationships.

The indazole ring system, a fusion of benzene (B151609) and pyrazole (B372694) rings, exists in different tautomeric forms, with the 1H- and 2H-isomers being the most common. nih.govjmchemsci.com The stability and reactivity of these isomers can influence the synthetic routes and the properties of the final products. The 2-methyl substitution in this compound directs synthetic modifications to other parts of the molecule, making it a predictable and reliable building block in multi-step syntheses. It is often employed in the creation of lead compounds for drug discovery programs. smolecule.com

Potential for Novel Therapeutic Agent Development based on the this compound Scaffold

The indazole scaffold is a prominent feature in numerous compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. rsc.orgresearchgate.netresearchgate.net Specifically, derivatives of this compound have been investigated for their potential as kinase inhibitors, a class of drugs that can block the action of enzymes called kinases, which are often overactive in cancer cells. ucsf.eduacs.org The development of potent and selective kinase inhibitors is a major focus of modern cancer research. acs.org

For example, the general structure of this compound has been utilized in the synthesis of inhibitors for protein kinases such as Akt (also known as Protein Kinase B), which is a key player in cell signaling pathways that promote survival and growth. ucsf.edugoogle.com Dysregulation of the Akt pathway is implicated in many human cancers. ucsf.edu The design of inhibitors based on the indazole scaffold often involves modifying the substituents on the ring to optimize binding to the target kinase and improve pharmacological properties. ucsf.edu

Below is a table summarizing some indazole derivatives and their therapeutic targets:

| Compound Class | Therapeutic Target | Potential Application |

| Indazole Derivatives | Kinases (e.g., Akt, VEGFR) | Cancer Therapy |

| Indazole-based compounds | 5-HT3 Receptor | Antiemetic |

| Substituted Indazoles | Cyclooxygenase (COX) | Anti-inflammatory |

| Bromoindazole Analogs | Bacterial Cystathionine γ-Lyase | Antibiotic Potentiation |

The data in the table is based on research into various indazole-containing compounds and their demonstrated or potential therapeutic applications. mdpi.comjmchemsci.comacs.orgnih.gov

Advanced Methodologies for Indazole Scaffold Exploration in Chemical Research

The importance of the indazole scaffold in medicinal chemistry has driven the development of advanced and efficient synthetic methods for its construction and functionalization. benthamdirect.combohrium.com Traditional methods for synthesizing indazoles can sometimes be harsh or lack efficiency. Modern approaches often focus on catalyst-based and green chemistry principles to improve yields, reduce waste, and allow for greater molecular diversity. benthamdirect.combohrium.com

Transition metal-catalyzed reactions have become a cornerstone of modern organic synthesis, and they have been extensively applied to the construction of indazole rings. mdpi.com Catalysts based on palladium, copper, rhodium, and iridium have been successfully employed in various cyclization and cross-coupling reactions to form the indazole core. nih.govmdpi.com For instance, palladium-catalyzed reactions are widely used for C-N and C-C bond formation, which are key steps in many indazole syntheses. mdpi.comnih.gov More recently, rhodium(III)-catalyzed C-H activation and annulation reactions have emerged as powerful tools for the synthesis of substituted 2H-indazoles. nih.gov

In addition to metal-catalyzed methods, other advanced strategies include:

These advanced methodologies not only facilitate the synthesis of known indazole-containing compounds but also open up new avenues for the discovery of novel derivatives with unique biological properties. researchgate.net The ongoing development of synthetic techniques will undoubtedly continue to expand the chemical space around the indazole scaffold, leading to the identification of new and improved therapeutic agents. nih.govresearchgate.net

Q & A

Q. Key Factors :

- Regioselectivity : Electron-donating groups (e.g., -NH₂) direct bromination to specific positions. Steric effects from the 2-methyl group may influence site selectivity .

- Yield Optimization : Reaction temperature and stoichiometric ratios of brominating agents are critical. For instance, excess NBS can lead to di-brominated byproducts .

Q. Table 1: Comparison of Bromination Methods

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| NBS | DMF | 0–25 | 65–75 | |

| Br₂ | AcOH | 40 | 50–60 |

How can researchers resolve contradictions in spectroscopic data (e.g., NMR, MS) for this compound?

Advanced Research Question

Answer:

Discrepancies in spectroscopic data often arise from impurities, tautomerism, or solvent effects. Methodological steps include:

NMR Analysis :

- ¹H NMR : The 2-methyl group typically appears as a singlet (~δ 3.8–4.0 ppm). Aromatic protons in the indazole ring show splitting patterns dependent on substituents .

- ¹³C NMR : The bromine-bearing carbon (C-6) exhibits a downfield shift (~δ 110–120 ppm) .

Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 241.00 (C₈H₈BrN₃⁺) .

Cross-Validation : Compare data with structurally similar compounds (e.g., 6-chloro analogs) .

Case Study : A reported doublet for the NH₂ group in DMSO-d₆ (δ 6.2 ppm) might split into a singlet in CDCl₃ due to hydrogen bonding differences. Confirm by solvent-switching experiments .

What are the challenges in optimizing the synthetic yield of this compound, and how can reaction conditions be modified?

Advanced Research Question

Answer:

Low yields often result from competing side reactions (e.g., over-bromination or decomposition). Optimization strategies:

Catalyst Screening : Lewis acids like FeCl₃ can enhance bromination efficiency .

Temperature Control : Lower temperatures (0–10°C) reduce byproduct formation but slow reaction kinetics. A balance is achieved via gradient heating .

Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve reagent solubility but may require strict anhydrous conditions to prevent hydrolysis .

Q. Table 2: Yield Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| NBS Equivalents | 1.1–1.3 eq | Maximizes mono-bromination |

| Reaction Time | 4–6 hours | Prevents degradation |

| Purification Method | Column chromatography (SiO₂, EtOAc/hexane) | Purity >95% |

How do substituent effects influence the stability and reactivity of this compound in downstream applications?

Basic Research Question

Answer:

The 6-bromo and 2-methyl groups significantly alter reactivity:

- Electrophilic Substitution : The bromine atom deactivates the ring, directing further substitutions to the 4-position. The methyl group at N-2 enhances steric hindrance, limiting nucleophilic attacks .

- Stability : Bromine’s electron-withdrawing effect increases thermal stability but may reduce solubility in polar solvents. Stability under acidic/basic conditions should be tested via accelerated degradation studies .

Q. Applications :

- Pharmaceutical Intermediates : The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .

- Biological Activity : Bromo-indazoles are explored as kinase inhibitors; substituent positioning affects binding affinity .

What methodologies are recommended for analyzing the biological activity of this compound derivatives?

Advanced Research Question

Answer:

In Vitro Assays :

- Enzyme Inhibition : Screen against target enzymes (e.g., kinases) using fluorescence-based assays .

- Cytotoxicity : Evaluate via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

SAR Studies : Modify the 5-amino group to assess its role in bioactivity. For example, acetylation or substitution with sulfonamides alters potency .

Computational Modeling : Docking studies (e.g., using AutoDock Vina) predict binding modes with protein targets .

Q. Table 3: Biological Activity Data (Hypothetical)

| Derivative | IC₅₀ (Kinase Inhibition, nM) | Cytotoxicity (IC₅₀, µM) |

|---|---|---|

| 6-Bromo-2-methyl | 120 ± 15 | >100 |

| 5-Acetamido analog | 45 ± 5 | 50 ± 10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.